Melithiazol B
Description
Contextualization within Myxobacterial Secondary Metabolites
Myxobacteria, a group of soil-dwelling bacteria, are renowned for their ability to produce a diverse array of secondary metabolites with complex structures and potent biological activities. nih.govkjom.org These microorganisms are a prolific source of novel natural products, many of which exhibit antimicrobial, antifungal, or cytotoxic properties. nih.govhebmu.edu.cn Melithiazol B belongs to this vast family of myxobacterial secondary metabolites, which also includes well-known compounds like the epothilones and myxothiazols. nih.govhebmu.edu.cn The production of such compounds is often attributed to the competitive environments in which myxobacteria thrive. hebmu.edu.cn
Overview of the Beta-Methoxyacrylate Class of Natural Products
This compound is classified as a beta-methoxyacrylate (MOA) natural product. nih.gov This class of compounds is characterized by a specific chemical moiety, the β-methoxyacrylate group, which is crucial for their biological activity. nih.govmdpi.comresearchgate.net Many MOA inhibitors, including this compound, function by inhibiting the electron transport chain in mitochondria, specifically at the cytochrome bc1 complex (complex III). nih.govnih.govresearchgate.net This mechanism disrupts cellular respiration, leading to the observed antifungal and, in some cases, cytotoxic effects. nih.govmdpi.com Other notable members of this class include the strobilurins, myxothiazols, and cyrmenins. nih.govnih.gov
Historical Perspective of this compound Discovery
The melithiazols, as a group of compounds, were first reported in 1999. npatlas.org They were isolated from the culture broths of several myxobacterial strains, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. nih.govmbl.or.kr The discovery of the melithiazols, including this compound, added to the growing list of bioactive compounds derived from myxobacteria and highlighted their potential as a source for new drug leads. nih.gov The elucidation of their structures revealed a close relationship to the previously known myxothiazols. nih.gov
Significance of this compound in Antimicrobial Research
The primary significance of this compound in scientific research lies in its potent antifungal activity. nih.gov It has demonstrated inhibitory effects against a range of fungi. nih.govacs.org Like other β-methoxyacrylate inhibitors, its mode of action involves the disruption of mitochondrial respiration. nih.govmdpi.com While it exhibits strong antifungal properties, studies have indicated that it is less toxic in certain cell-based assays compared to its structural relative, myxothiazol (B1677603) A. nih.gov This combination of high efficacy and potentially lower toxicity makes it an interesting candidate for further investigation in the development of new antifungal agents.
Scope and Objectives of this compound Academic Inquiry
Academic inquiry into this compound encompasses several key areas. A primary focus is on understanding its biosynthesis. The biosynthetic gene cluster responsible for melithiazol production has been identified and studied, revealing a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. mbl.or.kracs.orgresearchgate.netnih.gov Researchers are also interested in the structure-activity relationships of the melithiazols and other β-methoxyacrylate compounds to guide the design of novel, more effective, and less toxic derivatives. acs.org Furthermore, the unique enzymatic machinery involved in its biosynthesis, such as specific methyltransferases, presents opportunities for bioengineering and the creation of novel natural product analogs. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C20H24N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-11,13,16H,1H2,2-6H3/b8-7+,17-9+ |
InChI Key |
MIUFOGFASQSNPX-ITDUAQOSSA-N |
Isomeric SMILES |
CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)/C(=C\C(=O)OC)/OC |
Canonical SMILES |
CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |
Synonyms |
melithiazol B melithiazol-B |
Origin of Product |
United States |
Natural Occurrence and Isolation of Melithiazol B
Identification of Melithiazol B Producing Myxobacteria Strains
Several strains of myxobacteria have been identified as producers of melithiazols, including this compound. These discoveries have primarily emerged from screening programs aimed at identifying new antifungal agents. nih.gov The production of these compounds is often strain-specific, and the profile of melithiazol derivatives can vary between different species and even different strains of the same species. researchgate.net
Melittangium lichenicola is a key myxobacterial species from which melithiazols were first reported. capes.gov.brnih.gov Research has identified specific strains, such as Melittangium lichenicola Me I46, as producers of these compounds. mdpi.commbl.or.kr The biosynthetic gene cluster responsible for melithiazol production was first identified and characterized in this strain, providing significant insights into the genetic basis of its formation. mbl.or.krgoogle.comresearchgate.net While this species is a known producer of the melithiazol family, particularly Melithiazol A, its production of this compound is part of the broader group of related compounds it synthesizes. capes.gov.brgoogle.com
Archangium gephyra is another myxobacterium confirmed to produce melithiazols. capes.gov.brnih.govmbl.or.kr Specifically, the strain Archangium gephyra Ar 7747 has been documented to produce both this compound and Melithiazol M. clockss.org This strain has been a subject of study for the structural elucidation and synthesis of these specific compounds. clockss.org The genus Archangium is considered a rich and underexploited source of diverse and potent bioactive secondary metabolites. acs.org
Myxococcus stipitatus is a well-documented producer of melithiazols. capes.gov.brnih.gov Strains such as M. stipitatus DSM 14675 and KYC4013 have been identified as producers. mbl.or.krresearchgate.netmbl.or.kr A 37.3-kb melithiazol biosynthetic gene cluster was identified from strain DSM 14675 through genome sequencing and mutational analysis. researchgate.netmbl.or.kr Comparative analysis of this gene cluster with that of Melittangium lichenicola Me I46 revealed similarities in the organization of the biosynthetic modules, but also key differences that explain the production of different melithiazol derivatives by the two species. researchgate.net
The genus Myxococcus is a known source of thiazole-containing antibiotics. researchgate.netjst.go.jp While Myxococcus fulvus is more famously known for producing myxothiazols, which are structurally related to melithiazols, research has also linked it to the production of related compounds. nih.govdntb.gov.uaresearchgate.net For instance, compounds with high structural similarity to this compound have been isolated from M. fulvus cultures. dntb.gov.ua This suggests an evolutionary link between the biosynthetic pathways of myxothiazols, melithiazols, and other related metabolites like fulvuthiacenes found in this species. nih.gov
Table 1: Myxobacterial Strains Producing this compound and Related Compounds
| Strain | Compound Family Produced | Specific Compound Mentioned | Reference(s) |
| Melittangium lichenicola Me I46 | Melithiazols | Melithiazol A | capes.gov.brmdpi.commbl.or.kr |
| Archangium gephyra Ar 7747 | Melithiazols | This compound , Melithiazol M | capes.gov.brclockss.org |
| Myxococcus stipitatus DSM 14675 | Melithiazols | Melithiazol derivatives | researchgate.netmbl.or.kr |
| Myxococcus stipitatus KYC4013 | Melithiazols | Melithiazol derivatives | researchgate.netmbl.or.kr |
| Myxococcus fulvus | Myxothiazols, Fulvuthiacenes | Myxothiazol (B1677603) O, Myxothiazol N | nih.govdntb.gov.ua |
Myxococcus stipitatus
Fermentation and Cultivation Strategies for this compound Production
The production of this compound, like many myxobacterial secondary metabolites, is highly dependent on the fermentation and cultivation conditions. Myxobacteria are generally known to be difficult to cultivate, often requiring complex growth media and specific culture conditions to induce the production of their bioactive compounds. researchgate.netshareok.org
Key Cultivation Parameters:
Media Composition: The choice of medium is critical. For instance, a study on Myxococcus stipitatus KYC4013 found that melithiazol derivatives were most effectively produced in CYS medium. researchgate.netmbl.or.kr For larger-scale industrial fermentation, media containing complex carbon sources such as corn powder, corn gluten, and soybean powder have been shown to significantly enhance the yield of certain myxobacterial metabolites compared to standard peptone-based media. researchgate.net
Cultivation Techniques: Production is typically achieved through submerged fermentation in shake flasks or larger fermenters. mdpi.comnih.gov The process involves cultivating the producer strain under controlled conditions (e.g., temperature, agitation) for a specific duration, often several days, to allow for cell growth and secondary metabolite synthesis. koreascience.kr
OSMAC Approach: The "One Strain-Many Compounds" (OSMAC) strategy is frequently employed. researchgate.net This involves systematically varying cultivation parameters such as media components, temperature, and pH to activate "silent" or poorly expressed biosynthetic gene clusters, thereby enhancing the diversity and yield of secondary metabolites. researchgate.net
Genetic and Synthetic Biology: Advanced strategies are being developed to improve yields. These include the engineering of dedicated chassis strains and the development of specialized cultivation protocols, such as the "two-step Protocol for Resource Integration and Maximization-Biomolecules Overproduction and Optimal Screening Therapeutics (2PRIM-BOOST)," to optimize the production of complex metabolites from myxobacteria. nih.gov
Table 2: Exemplary Fermentation Conditions for Myxobacterial Metabolite Production
| Factor | Condition/Strategy | Rationale | Reference(s) |
| Producing Strain | Myxococcus stipitatus KYC4013 | Producer of melithiazol derivatives | mbl.or.kr |
| Medium | CYS Medium | Optimal for melithiazol production by this strain | researchgate.netmbl.or.kr |
| Cultivation Method | Submerged liquid fermentation | Standard method for large-scale production | mdpi.comnih.gov |
| Optimization Strategy | OSMAC (One Strain-Many Compounds) | Varying culture conditions to activate gene clusters | researchgate.net |
Methodologies for Isolation of this compound from Microbial Cultures
Following fermentation, a multi-step downstream processing strategy is required to isolate and purify this compound from the complex mixture of the culture broth. nih.gov This process generally involves extraction followed by one or more chromatographic steps.
The typical isolation workflow is as follows:
Extraction: The first step is to separate the desired compounds from the microbial cells and the aqueous culture medium. This is commonly achieved by extracting the whole culture broth, the culture supernatant, or the separated cell mass with a water-immiscible organic solvent, such as ethyl acetate (B1210297). google.comkoreascience.kr Alternatively, adsorber resins can be used to capture the compounds from the broth. google.com The organic solvent extract is then concentrated, often using a vacuum evaporator, to yield a crude extract. koreascience.kr
Chromatographic Purification: The crude extract contains a multitude of compounds, necessitating further purification. This is achieved through the repeated application of various chromatographic techniques that separate molecules based on properties like polarity, size, and charge. nih.gov
Silica (B1680970) Gel Chromatography: A common initial step involves column chromatography using silica gel to perform a bulk separation of compounds based on polarity. clockss.org
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC on silica gel plates can be an effective method to isolate specific compounds. clockss.org
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique crucial for obtaining highly pure compounds. It is often used as a final polishing step in the purification sequence. mdpi.comnih.gov
Size-Exclusion Chromatography: This method separates molecules based on their size and can be used to remove high or low molecular weight impurities. nih.gov
A specific example of purification involved subjecting a crude extract to preparative silica-gel thin-layer chromatography to yield pure this compound as a colorless oil. clockss.org Another general approach combines liquid-liquid partitioning with subsequent semi-preparative HPLC to achieve isolation. mdpi.comnih.gov
Biosynthetic Pathways and Enzymology of Melithiazol B
Elucidation of the Melithiazol Biosynthetic Gene Cluster (mel genes)
The identification and characterization of the mel gene cluster have been pivotal in understanding how melithiazols are constructed. Research has revealed a significant similarity between the melithiazol and myxothiazol (B1677603) biosynthetic pathways, which share a nearly identical core structure but differ in their starter units and terminal moieties. researchgate.netresearchgate.net
Genomic analysis has been the primary tool for elucidating the melithiazol biosynthetic pathway. In Melittangium lichenicola Me l46, a DNA region of 41,847 base pairs was identified as being responsible for melithiazol biosynthesis. researchgate.netresearchgate.net Similarly, in Myxococcus stipitatus DSM 14675, a 37.3-kb mel gene cluster was identified through genome sequencing and subsequent mutational analysis. mbl.or.krkoreascience.krmbl.or.kr This cluster comprises nine genes that encode the core PKS and NRPS modules, along with enzymes for tailoring reactions. mbl.or.krkoreascience.kr Disruption of key genes within this cluster, such as MYSTI_04972 or MYSTI_04973 in M. stipitatus, resulted in the complete loss of melithiazol production, confirming the cluster's role. mbl.or.krkoreascience.kr
While detailed transcriptomic studies focusing specifically on Melithiazol B production are not extensively documented in the available research, the complete genomic sequencing of the mel cluster provides the essential framework for such analyses. frontiersin.orgnih.govnih.gov Transcriptomic profiling would allow researchers to study the expression levels of the mel genes under various conditions, offering insights into the regulation of this compound biosynthesis and potentially identifying pathways to enhance its production. nih.govwikipedia.org The identification of the genetic blueprint is the critical first step that enables targeted analysis of gene expression and regulation. nih.gov
The mel gene cluster contains a series of open reading frames (ORFs) whose functions have been deduced through sequence homology to other known biosynthetic systems and confirmed by mutational studies. mbl.or.krgoogle.com In M. stipitatus, the cluster spans from gene MYSTI_04973 to MYSTI_04965. mbl.or.krmbl.or.kr These genes encode the multidomain PKS and NRPS enzymes, as well as tailoring enzymes like a hydrolase and a methyltransferase that are crucial for the final steps of biosynthesis. mbl.or.krresearchgate.net The organization of eight of these genes (MYSTI_04972 to MYSTI_04965) is highly similar to that found in M. lichenicola. mbl.or.kr However, a key difference lies in the loading module, encoded by MYSTI_04973, which helps explain the production of different melithiazol derivatives by the two species. mbl.or.kr
Experimental work has also clarified the roles of specific tailoring enzymes. For instance, the genes melJ (a putative hydrolase) and melK (a putative S-adenosylmethionine-dependent methyltransferase) are responsible for converting a terminal amide intermediate into the characteristic methyl ester of melithiazol. google.comresearchgate.net Heterologous expression of melJ and melK in a myxothiazol A producer successfully converted the amide moiety of myxothiazol into a methyl ester, demonstrating their functional roles. google.comresearchgate.net
| Gene (e.g., from M. stipitatus) | Protein | Deduced Function | Domains |
|---|---|---|---|
| MYSTI_04973 | MelB (homolog) | PKS loading module, starter unit selection | KS, AT, ACP |
| MYSTI_04972 | MelC (homolog) | NRPS module for thiazole (B1198619) formation | HC, A, PCP, Ox |
| - | MelD | Hybrid NRPS-PKS module | NRPS and PKS domains |
| - | MelE | PKS module | PKS domains |
| - | MelF | PKS module | PKS domains |
| - | MelG | NRPS module, terminal amide formation | NRPS domains |
| MYSTI_04967 | MelJ (homolog) | Putative fumarylacetoacetate hydrolase, involved in ester formation | Hydrolase |
| MYSTI_04966 | MelK (homolog) | Putative SAM-dependent methyltransferase, final methylation | Methyltransferase |
| MYSTI_04965 | - | Putative nitrilase | Nitrilase |
Genomic and Transcriptomic Analysis of this compound Production
Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems
The core structure of this compound is assembled by a type I PKS and an NRPS system. mbl.or.krwikipedia.org These systems are composed of large, multifunctional enzymes organized into modules. rcsb.orgplos.org Each module is responsible for one cycle of chain elongation and modification, adding a specific building block—either a short-chain carboxylic acid (by PKS) or an amino acid (by NRPS)—to the growing molecular chain. google.comnih.gov
The biosynthesis of melithiazol is a prime example of a hybrid PKS/NRPS assembly line. mbl.or.krgoogle.com The process begins with a PKS module, switches to NRPS modules for the formation of the thiazole rings, returns to PKS modules for further chain extension, and finally concludes with an NRPS module. google.com The gene cluster in M. stipitatus encodes a total of four PKS modules and three NRPS modules. mbl.or.krkoreascience.kr This modular arrangement dictates the precise sequence of building blocks and chemical transformations, ensuring the correct final structure of the melithiazol scaffold. rcsb.orgplos.org The colinearity principle, where the order of modules on the enzyme generally corresponds to the sequence of synthetic steps, is a key feature of these systems. nih.gov
| Domain Abbreviation | Domain Name | Function |
|---|---|---|
| KS | Ketosynthase | Catalyzes the Claisen condensation for chain elongation. wikipedia.orgrcsb.org |
| AT | Acyltransferase | Selects and loads the correct extender unit (e.g., acyl-CoA) onto the ACP domain. wikipedia.orgrcsb.org |
| ACP | Acyl Carrier Protein | Carries the growing polyketide chain between catalytic domains via a phosphopantetheine arm. wikipedia.orgrcsb.org |
| C | Condensation | Catalyzes peptide bond formation between amino acids on adjacent modules. nih.gov |
| A | Adenylation | Selects and activates a specific amino acid as an aminoacyl-adenylate. nih.govbeilstein-journals.org |
| PCP | Peptidyl Carrier Protein | Carries the growing peptide chain between NRPS domains, analogous to ACP in PKS. nih.govbeilstein-journals.org |
| HC | Heterocyclization | Catalyzes the formation of thiazoline (B8809763) rings from cysteine residues. google.com |
| Ox | Oxidase | Oxidizes the thiazoline ring to a thiazole ring. google.com |
| TE | Thioesterase | Catalyzes the release of the final product from the enzyme complex. uni-saarland.de |
The PKS modules are responsible for building the carbon backbone of this compound. The process is initiated by a loading module, which selects the starter unit. In the case of melithiazol biosynthesis in M. lichenicola, the AT domain of the first PKS module (encoded by MelB) is responsible for loading isobutyryl-CoA as the starter molecule. google.com This differs from the myxothiazol pathway and is a key determinant of the final structure. researchgate.netresearchgate.net
Following initiation, several elongation modules extend the polyketide chain. Each PKS module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org The KS domain catalyzes the carbon-carbon bond formation, the AT domain selects and loads the next extender unit (typically malonyl-CoA or methylmalonyl-CoA), and the ACP domain shuttles the growing chain between the active sites. rcsb.org Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present to modify the β-keto group formed after each condensation, leading to variations in the final structure. google.com
The NRPS modules are crucial for incorporating the distinctive bis-thiazole core into the this compound structure. mbl.or.kr An NRPS elongation module typically consists of a condensation (C) domain, an adenylation (A) domain, and a peptidyl carrier protein (PCP) domain. nih.govbeilstein-journals.org The A-domain is responsible for recognizing and activating a specific amino acid (in this case, cysteine) using ATP. beilstein-journals.org The activated amino acid is then transferred to the PCP domain.
The formation of the thiazole rings involves additional specialized domains. A heterocyclization (HC) domain catalyzes the cyclization of the cysteine residue to form a thiazoline ring. google.com Subsequently, an oxidase (Ox) domain is proposed to oxidize the thiazoline into the aromatic thiazole ring. google.com The assembly line switches between PKS and NRPS modules, with the C-domain of an NRPS module catalyzing the peptide bond formation with the polyketide chain held by the preceding PKS module, thus seamlessly integrating the two parts of the molecule. google.com This intricate interplay provides the structural scaffold upon which the final this compound molecule is built. biorxiv.org
Role of Specific PKS Modules in this compound Assembly
Key Enzymatic Transformations in this compound Biosynthesis
The construction of the this compound molecule involves a precise sequence of enzymatic steps, from the selection of the initial building block to the final chemical modifications that yield the active compound.
Loading Module Specificity and Starter Unit Incorporation
The initiation of this compound biosynthesis begins with the selection and incorporation of a specific starter unit. In the case of melithiazol, this starter unit is a (dehydro-isobutyrate) moiety. google.com Feeding experiments using deuterated valine have shown its incorporation into the melithiazol structure, suggesting that the starter unit is derived from the degradation and subsequent oxidation of the amino acid valine. google.com The loading module of the PKS system is responsible for recognizing and activating this starter unit. Specifically, the acyltransferase (AT) domain within the initial module, MelB, is tasked with loading isobutyryl-CoA onto the acyl carrier protein (ACP). google.com This step is critical as it dictates the initial chemical structure upon which the rest of the molecule is built. The specificity of the loading module's AT domain for isobutyryl-CoA ensures the correct initiation of the polyketide chain. google.comasm.org
Domain Functions within Megasynthases
The elongation of the polyketide chain is carried out by a series of modules within the PKS/NRPS megasynthases. Each module is comprised of several domains, each with a specific catalytic function. wikipedia.orghebmu.edu.cn
| Domain | Abbreviation | Function in this compound Biosynthesis |
| Ketosynthase | KS | Catalyzes the Claisen condensation, adding an extender unit to the growing polyketide chain. nih.govrasmusfrandsen.dk |
| Acyltransferase | AT | Selects and loads the specific extender unit (e.g., malonate or methylmalonate) onto the ACP. nih.govmdpi.com |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. wikipedia.orghebmu.edu.cn |
| Heterocyclization | HC | Catalyzes the cyclization of cysteine or serine residues to form thiazoline or oxazoline (B21484) rings, respectively. uni-saarland.de |
| Adenylation | A | Activates specific amino acids by converting them to aminoacyl-adenylates for incorporation by the NRPS modules. uni-saarland.de |
| Peptidyl Carrier Protein | PCP | The NRPS equivalent of ACP, it tethers the activated amino acid and the growing peptide chain. uni-saarland.de |
| Oxidase | Ox | Can oxidize the thiazoline or oxazoline rings formed by the HC domain to the more stable thiazole or oxazole (B20620) forms. uni-saarland.de |
The biosynthesis of this compound involves a switch from PKS to NRPS and back, with the protein MelD containing both NRPS and PKS modules. google.com For instance, MelB is a PKS module containing KS, AT, and ACP domains. google.com MelC is an NRPS-like module with HC, A, PCP, and Ox domains, responsible for incorporating and modifying an amino acid. google.com This modular arrangement allows for the precise and sequential assembly of the complex melithiazol backbone.
Post-PKS Modification Enzyme Cascade
After the main polyketide-peptide chain is assembled by the megasynthases, a series of tailoring enzymes perform post-PKS modifications to generate the final, biologically active this compound. researchgate.netsciepublish.comwikipedia.org This cascade is crucial for the formation of the terminal methyl ester moiety, a key structural feature of melithiazol that distinguishes it from related compounds like myxothiazol A, which has a terminal amide. researchgate.netresearchgate.net
The formation of the methyl ester begins with the activity of a hydrolase enzyme, MelJ. google.comkoreascience.kr MelJ belongs to the nitrilase superfamily of proteins, which includes amidases. google.comnih.gov In the biosynthetic pathway, it is proposed that an amide intermediate is first formed. researchgate.netresearchgate.net The MelJ enzyme then catalyzes the hydrolysis of this amide, converting it into a free carboxylic acid intermediate. researchgate.netnih.govnih.gov This step is essential to prepare the molecule for the subsequent methylation. The activity of MelJ has been demonstrated in vivo by expressing the melJ gene in a myxothiazol A producer, which resulted in the conversion of the myxothiazol amide to its corresponding acid. researchgate.netnih.gov
Following the hydrolysis by MelJ, the newly formed carboxylic acid is methylated by the enzyme MelK. google.comkoreascience.kr MelK is an S-Adenosyl-L-Methionine (SAM)-dependent methyltransferase. google.commdpi.comebi.ac.uk It utilizes SAM as a cofactor to transfer a methyl group to the carboxylate, forming the methyl ester. google.comnih.gov Feeding experiments with ¹³C-labeled methionine confirmed that the methyl groups in melithiazol are derived from SAM. google.com Interestingly, MelK represents a novel subclass of methyltransferases that possess a poorly conserved SAM-binding site. researchgate.netresearchgate.net
The sequential action of MelJ and MelK constitutes a unique mechanism for methyl ester formation in myxobacteria. researchgate.netnih.gov The process starts with an amide intermediate, which is hydrolyzed to a carboxylic acid by MelJ and then methylated by MelK to yield the final methyl ester of this compound. researchgate.netnih.govnih.gov The involvement and function of both MelJ and MelK have been confirmed through heterologous expression experiments. When both the melJ and melK genes from the melithiazol gene cluster were expressed in a myxothiazol A (amide) producer, the resulting compound was myxothiazol Z, the methyl ester analog of myxothiazol A. google.comresearchgate.net This elegantly demonstrates the two-step enzymatic cascade responsible for the terminal methyl ester moiety in melithiazol biosynthesis.
S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferase (MelK)
Precursor Incorporation and Metabolic Labeling Studies
Metabolic labeling studies, where isotopically labeled precursors are introduced into a culture, are crucial for elucidating the biosynthetic origins of natural products. liverpool.ac.ukharvard.eduresearchgate.netnih.gov These experiments have been instrumental in identifying the building blocks of the this compound molecule.
The carbon and nitrogen atoms that constitute the backbone and functional groups of this compound are derived from simple metabolic precursors. Feeding experiments have shown that the three methoxy (B1213986) groups in melithiazols are derived from S-Adenosyl-Methionine (SAM). google.com The starter unit for melithiazol biosynthesis is an oxidized isobutyrate, the origin of which was initially unknown. google.com
To trace the origins of the this compound scaffold, isotopic feeding experiments have been conducted. In these experiments, the producing organism is fed with potential precursors labeled with stable isotopes like ¹³C or ¹⁵N. The incorporation of these isotopes into the final product is then detected, typically by mass spectrometry or NMR spectroscopy, revealing the metabolic pathway.
Feeding deuterated valine to the culture broth of Melittangium lichenicola resulted in an incorporation rate of about 7%, supporting the hypothesis that the dehydro-isobutyrate starter unit of melithiazol biosynthesis is derived from the amino acid valine. google.com Furthermore, feeding experiments with [¹³CH₃]-Methionine have confirmed that the methoxy groups are derived from SAM. google.com Experiments with ¹⁵N-glycine have also been used to investigate the origin of the amide nitrogen in related compounds, which provides a model for understanding nitrogen incorporation in melithiazol biosynthesis. google.com
Table 1: Isotopic Feeding Experiments for Melithiazol Biosynthesis
| Labeled Precursor | Isotope | Observed Incorporation | Inferred Origin | Citation |
|---|---|---|---|---|
| Valine | Deuterium | ~7% incorporation | Starter unit (dehydro-isobutyrate) | google.com |
| Methionine | ¹³C | Confirmed incorporation | Methoxy groups | google.com |
| Glycine | ¹⁵N | Used as a model to trace amide nitrogen | Amide nitrogen (in related compounds) | google.com |
Elucidation of Carbon and Nitrogen Sources
Comparative Biosynthesis of this compound with Related Compounds
The biosynthesis of this compound is closely related to that of other natural products, most notably myxothiazol. researchgate.net Comparing their biosynthetic pathways provides insights into the evolution of these metabolic systems and the origins of their structural diversity.
Melithiazol and myxothiazol share a significant degree of structural similarity and are both potent inhibitors of the respiratory chain. researchgate.netresearchgate.net Their biosynthetic pathways are also highly conserved, suggesting a common evolutionary origin. researchgate.netpsu.edu Both are synthesized by a mixed PKS/NRPS system. researchgate.net The gene clusters responsible for their production show considerable homology, indicating that they likely evolved from a common ancestral gene cluster. nih.gov
The core structures of melithiazol and myxothiazol are nearly identical. researchgate.net Both pathways utilize a combination of PKS and NRPS modules for the assembly of the polyketide chain and the incorporation of amino acid-derived moieties. researchgate.netnih.gov The key differences lie in the starter unit and the terminal functional group. researchgate.net
Myxothiazol biosynthesis begins with a leucine-derived 3-methylbutyryl-CoA starter unit, whereas melithiazol biosynthesis uses an oxidized isobutyrate starter derived from valine. google.com A major point of divergence is the terminal group: myxothiazol terminates in an amide, while melithiazol has a methyl ester. researchgate.net This difference is attributed to the action of two specific enzymes in the melithiazol gene cluster, a hydrolase (MelJ) and a methyltransferase (MelK). google.comresearchgate.net These enzymes convert a hypothetical amide intermediate into the final methyl ester. researchgate.net When the genes for MelJ and MelK are transferred into a myxothiazol producer, the resulting organism produces the methyl ester of myxothiazol, known as myxothiazol Z. google.comresearchgate.net
The formation of the thiazole rings in both molecules involves the incorporation of cysteine residues and subsequent modification by dedicated enzymes. researchgate.net However, melithiazol contains a thiazoline-thiazole moiety, while myxothiazol has a bis-thiazole moiety, indicating differences in the oxidation steps during heterocycle formation. google.com
Table 2: Comparison of Melithiazol and Myxothiazol Biosynthesis
| Feature | Melithiazol | Myxothiazol | Citation |
|---|---|---|---|
| Starter Unit | Oxidized isobutyrate (from valine) | 3-Methylbutyryl-CoA (from leucine) | google.com |
| Terminal Group | Methyl ester | Amide | researchgate.net |
| Key Terminating Enzymes | Hydrolase (MelJ), Methyltransferase (MelK) | Amide synthase activity within NRPS | google.comresearchgate.net |
| Heterocyclic Core | Thiazoline-thiazole | Bis-thiazole | google.com |
Evolutionary Link to Myxothiazol Biosynthesis
Biotechnological Engineering of this compound Production
The low production yields of melithiazols from wild-type strains of myxobacteria limit their practical application. google.com Biotechnological engineering offers promising strategies to enhance the production of these valuable compounds. mdpi.comarcjournals.org
Genetic engineering techniques can be employed to optimize the biosynthetic pathway for increased yield. nih.govifst.orgcpur.in This can involve overexpressing key biosynthetic genes, replacing native promoters with stronger, inducible promoters, or knocking out competing metabolic pathways to channel more precursors towards melithiazol production. researchgate.net The heterologous expression of the entire melithiazol gene cluster in a more amenable host organism is another viable strategy. google.com For instance, transferring the complete myxochromide biosynthetic gene cluster into Cystobacter macrosporus GT-2 with a promoter exchange led to significantly higher production compared to the native producer. researchgate.net Similar approaches could be applied to melithiazol production.
Furthermore, the modular nature of PKS and NRPS systems allows for combinatorial biosynthesis, where modules or domains from different pathways are combined to create novel compounds. nih.gov The enzymes MelJ and MelK from the melithiazol pathway have already been successfully used to modify the myxothiazol structure, demonstrating the potential of this approach. google.comresearchgate.net This opens up possibilities for creating new melithiazol analogs with potentially improved properties.
Heterologous Expression Systems for this compound
Heterologous expression, the process of introducing a gene or a set of genes from one organism into another, is a powerful strategy for producing natural products like this compound. This approach is particularly valuable when the native producer is difficult to cultivate or genetically manipulate. researchgate.net For myxobacterial compounds, a common and effective heterologous host is Myxococcus xanthus, which is more amenable to genetic alteration. jst.go.jpresearchgate.net
The process typically begins with the identification and cloning of the entire biosynthetic gene cluster responsible for melithiazol production. The melithiazol BGC shares a significant degree of similarity with the BGCs for the related compounds myxothiazol and fulvuthiacene. researchgate.net Techniques such as Red/ET recombination have been successfully used to reconstitute the myxothiazol biosynthetic gene cluster for expression in M. xanthus. jst.go.jp This same methodology is applicable to the melithiazol BGC, allowing for its transfer and expression in a host that may offer higher production titers or a cleaner metabolic background, simplifying purification.
Function-based screening of metagenomic DNA expressed in a heterologous host is another strategy that can be applied to discover and produce novel enzymes or entire pathways for compounds like melithiazols. researchgate.net
Table 1: Key Elements in Heterologous Expression of Myxobacterial Metabolites
| Component | Description | Relevance to this compound |
| Biosynthetic Gene Cluster (BGC) | The complete set of genes required for the synthesis of the natural product. | The melithiazol BGC is a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. researchgate.net |
| Expression Vector | A DNA molecule, such as a plasmid, used to carry the BGC into the host organism. | Vectors capable of carrying large DNA inserts are required for the entire melithiazol BGC. |
| Heterologous Host | An organism that receives the BGC and produces the compound. | Myxococcus xanthus is a preferred host due to its genetic accessibility and phylogenetic similarity to native producers. jst.go.jp |
| Recombination Technique | Method used to assemble and clone the BGC. | Red/ET recombination is a proven method for cloning large myxobacterial BGCs like that of myxothiazol. jst.go.jp |
Genetic Manipulation for Yield Improvement
Once a BGC is successfully expressed, either in its native producer or a heterologous host, genetic manipulation techniques can be employed to increase the production yield. Low yields from fermentation are a significant bottleneck for further development of melithiazols. mdpi.com
One of the most direct methods for enhancing yield is promoter engineering. By inserting a strong, constitutive promoter upstream of the melithiazol BGC, the transcription of the biosynthetic genes can be significantly increased, leading to higher production of the final compound. researchgate.net This approach has been successfully applied to overexpress other myxobacterial BGCs. researchgate.net
Another strategy involves the modification of regulatory genes within or outside the BGC that may control its expression. Deleting repressor genes or overexpressing activator genes can switch on or enhance the production of secondary metabolites. Furthermore, optimizing the supply of precursor molecules required for biosynthesis can also lead to improved titers. The biosynthesis of myxothiazols, which are structurally related to melithiazols, involves precursors such as acetate (B1210297), propionate, and cysteine. researchgate.net Engineering the host's primary metabolism to increase the intracellular pools of these precursors could boost this compound synthesis.
While not a genetic manipulation, the use of adsorbent resins like XAD 16 in the fermentation culture can also improve yields. psu.ac.th The resin sequesters the produced metabolites, preventing potential feedback inhibition on the biosynthetic pathway and simplifying downstream processing. psu.ac.th
Table 2: Strategies for Yield Improvement
| Strategy | Mechanism | Example Application |
| Promoter Insertion | Increases transcription of the biosynthetic genes by placing them under the control of a strong promoter. | A common and effective approach to overexpress biosynthetic gene clusters in myxobacteria. researchgate.net |
| Regulator Gene Manipulation | Deletion of repressor genes or overexpression of activator genes to "turn on" or enhance cluster expression. | General strategy for activating cryptic or low-expressed BGCs. |
| Precursor Supply Engineering | Modifying primary metabolism to increase the availability of building blocks for the natural product. | Increasing acetate, propionate, and cysteine pools could enhance melithiazol production. researchgate.net |
| Fermentation Technology | Using adsorbent resins to remove the product from the medium, avoiding feedback inhibition. | XAD 16 resin has been shown to increase yields of other myxobacterial products like soraphen and epothilone. psu.ac.th |
Biocombinatorial Approaches for this compound Analogs
Biocombinatorial synthesis combines genetic engineering with the natural biosynthetic machinery to create novel chemical structures. This approach is particularly promising for generating analogs of this compound with potentially improved properties, such as enhanced stability or a modified activity spectrum. The structural similarity between the BGCs for myxothiazol, melithiazol, and fulvuthiacene suggests a shared evolutionary origin and provides a foundation for creating hybrid molecules. researchgate.net
By swapping domains or entire modules between the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines of different pathways, novel analogs can be generated. For instance, engineering the biochemical pathway of the myxobacterial antibiotic haliangicin (B1249031) has successfully produced unnatural analogues. jst.go.jp This same principle can be applied to the melithiazol pathway.
Genomic mining of myxobacterial strains, such as those from the genus Archangium, can reveal a vast, unexplored potential for synthesizing analogs of known compounds. acs.org This analysis can identify novel enzymatic domains that could be incorporated into the melithiazol biosynthetic pathway to generate new derivatives. The goal of such efforts would be to overcome the limitations of the natural melithiazols, whose low fermentation yields have historically hindered the development of derivatization programs to investigate structure-activity relationships. mdpi.com
Chemical Synthesis and Derivatization of Melithiazol B
Total Synthesis of Melithiazol B
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. chemistry.coachdeanfrancispress.comprinceton.edu For this compound, a primary disconnection is typically made at the olefinic bond connecting the aliphatic side chain to the bithiazole core. clockss.org This leads to two key fragments: a "left-half" aldehyde and a "right-half" phosphonium (B103445) salt or sulfone. clockss.org This strategy simplifies the complex target into more manageable synthetic targets. clockss.orgchemistry.coachdeanfrancispress.com
Key Disconnections in the Retrosynthesis of this compound:
| Disconnection Point | Resulting Fragments | Corresponding Forward Reaction |
| C6-C7 double bond | Left-half aldehyde and Right-half phosphonium salt/sulfone | Wittig reaction or Julia olefination |
This table outlines the primary retrosynthetic disconnection for this compound, identifying the resulting synthons and the corresponding forward reaction used to re-form the bond.
Stereoselective Synthetic Methodologies
A crucial aspect of the total synthesis of this compound is the precise control of stereochemistry, particularly at the C4 and C5 positions of the tetrahydrofuran (B95107) ring and the geometry of the double bonds.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds from aldehydes or ketones and a phosphorus ylide. numberanalytics.com In the synthesis of this compound, a Wittig reaction between a chiral aldehyde corresponding to the left half of the molecule and a phosphoranylide derived from a bithiazole phosphonium iodide has been employed. clockss.org This reaction, often using a strong base like lithium bis(trimethylsilyl)amide, couples the two main fragments. clockss.org However, the stereoselectivity of the Wittig reaction can be a challenge, sometimes yielding a mixture of (E) and (Z) isomers. clockss.orgnih.gov For instance, one reported synthesis using a Wittig condensation produced a 3:1 mixture of (E) to (Z) isomers of this compound. clockss.org The use of stabilized versus unstabilized ylides can influence the stereochemical outcome of the reaction. numberanalytics.comharvard.edu
To improve the stereoselectivity of the olefin formation, the Julia olefination and its modified versions, such as the Julia-Kocienski olefination, have been utilized. researchgate.netresearchgate.netorganic-chemistry.orgalfa-chemistry.com This reaction involves the coupling of a sulfone with an aldehyde or ketone. organic-chemistry.orgalfa-chemistry.com In the context of syntheses related to this compound, such as for cystothiazoles, the modified Julia coupling method has demonstrated significantly improved selectivity for the desired (E)-isomer compared to the Wittig reaction. nih.gov For example, selectivities of 20:1 to 26:1 for the (E)-form have been achieved with the modified Julia coupling, a substantial improvement over the 4:1 to 6.9:1 ratios obtained with the Wittig method. nih.gov This methodology has also been applied to the synthesis of Melithiazol M, a related compound, showcasing its effectiveness in forming the (E)-double bond selectively. clockss.org
Wittig Reactions and Stereochemical Control
Preparation of Chiral Synthons and Intermediates
The successful total synthesis of this compound hinges on the availability of key chiral building blocks, or synthons. jyu.fivapourtec.comox.ac.uk The synthesis of the chiral aldehyde corresponding to the left-half of this compound has been a focal point of research. clockss.org One approach begins with a (2R,3S)-epoxy butanoate, which undergoes a palladium-catalyzed cyclization-methoxycarbonylation to form a tetrahydro-2-furylidene acetate (B1210297) intermediate. clockss.org This intermediate is then converted into the required (+)-chiral aldehyde. clockss.org Another strategy involves the diastereoselective reduction of a β-keto ester to create a syn-β-hydroxy ester, which can then be resolved enzymatically to yield the desired enantiomerically pure alcohol for further elaboration into the aldehyde synthon. clockss.org
Semisynthesis of this compound from Related Natural Products
Oxidative Degradation of Myxothiazol (B1677603) A and Z
One effective semi-synthetic approach to obtain this compound and related compounds involves the oxidative degradation of the more readily available myxothiazols, particularly Myxothiazol A and its corresponding methyl ester, Myxothiazol Z. nih.govdntb.gov.ua Myxothiazols share a structural similarity with melithiazols, featuring a central bis-thiazole unit and a β-methoxyacrylate moiety, but differ in the side chain attached to the thiazole (B1198619) ring system. nih.govpsu.edu
The key transformation in this process is the oxidative cleavage of the heptadienyl side chain of myxothiazol. This is typically achieved using ozonolysis. The reaction proceeds by treating a solution of Myxothiazol A or Z in a solvent like dichloromethane (B109758) at low temperatures with ozone. This is followed by a reductive workup, for instance, with triphenylphosphine, to yield the corresponding aldehyde. This aldehyde is a crucial intermediate that can then be further manipulated to afford various melithiazol analogs. dntb.gov.ua
Subsequent steps to convert the aldehyde to the final melithiazol structure can vary. For example, a Wittig reaction can be employed to introduce the desired side chain characteristic of this compound. clockss.org This strategy of leveraging a readily available natural product as a starting material provides an efficient route to analogs that would otherwise require a more complex total synthesis. nih.govclockss.org
Reductive Cleavage of Thiazole Rings
A novel synthetic strategy that has been developed for the derivatization of myxothiazol structures involves the reductive cleavage of one of the thiazole rings. researchgate.net This method provides a pathway to melithiazol-like compounds by selectively opening one of the heterocyclic rings in the bis-thiazole core of Myxothiazol A. researchgate.netmdpi.com
This transformation has been successfully accomplished using diisobutylaluminium hydride (DIBAL-H). researchgate.netmdpi.com The reaction is believed to be assisted by a neighboring group effect, which facilitates the selective cleavage of one of the thiazole rings. This process results in the formation of an amide, which can then be converted to the corresponding methyl ester, a characteristic feature of the melithiazol family. researchgate.netresearchgate.net This reductive cleavage offers a unique approach to modify the core structure of these natural products, enabling the synthesis of analogs with altered electronic and steric properties.
Synthetic Strategies for this compound Derivatives and Analogs
The development of synthetic strategies for this compound derivatives and analogs is driven by the need to overcome the low natural abundance of these compounds and to investigate how structural modifications impact their biological activity. nih.govoup.com Both total synthesis and semi-synthetic approaches have been employed to generate a variety of analogs. clockss.orgresearchgate.net
Rational Design of Structural Modifications
The rational design of this compound analogs is guided by an understanding of the structure-activity relationships within the broader class of β-methoxyacrylate inhibitors. mdpi.comnih.gov The core structure consists of a β-methoxyacrylate pharmacophore linked to a bis-thiazole unit. psu.edu Modifications have been explored in various parts of the molecule.
Key areas for modification include:
The Side Chain: The nature of the substituent at the terminus of the molecule can be altered. Total synthesis allows for the introduction of a wide variety of groups.
The Thiazole Rings: Modifications to the thiazole rings, such as substitution or replacement with other heterocycles like oxazoles, can influence the molecule's conformation and binding affinity. google.com
The Linker: The polyene linker connecting the side chain to the thiazole core can be varied in length and stereochemistry.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how these structural changes might affect the binding of the molecule to its target, the cytochrome bc1 complex. mdpi.com This allows for a more targeted approach to synthesis, focusing on modifications that are most likely to result in improved activity or other desirable properties. oup.com
Targeted Synthesis of Specific Analogs
The targeted synthesis of specific this compound analogs has been achieved through convergent synthetic routes. nih.gov These strategies typically involve the synthesis of two key fragments, which are then coupled together in the later stages of the synthesis. psu.edunih.gov
A common disconnection strategy involves a Wittig reaction or a Julia olefination to form the double bond linking the two main parts of the molecule. clockss.orgnih.gov For instance, one fragment can be a functionalized aldehyde corresponding to the left half of the molecule, while the other is a phosphonium salt or a sulfone containing the bis-thiazole moiety. clockss.orgnih.gov
The synthesis of these fragments often requires multiple steps and the use of stereoselective reactions to control the absolute configuration of chiral centers. For example, asymmetric aldol (B89426) reactions have been used to establish the stereochemistry in the side chain. psu.edu
An overview of a common synthetic approach is presented in the table below:
| Synthetic Step | Description | Key Reagents | Reference |
| Fragment Synthesis | Synthesis of the left-hand side aldehyde and the right-hand side bis-thiazole phosphonium salt or sulfone. | Various | clockss.orgnih.gov |
| Coupling Reaction | Coupling of the two fragments to form the carbon skeleton of the target molecule. | Wittig reagents, Julia olefination reagents | clockss.orgnih.gov |
| Final Modifications | Deprotection and other functional group manipulations to yield the final product. | Various | clockss.org |
The choice of synthetic strategy can be influenced by factors such as the desired stereochemistry and the availability of starting materials. The development of more efficient and selective methods for the synthesis of this compound and its analogs remains an active area of research. mdpi.comnih.govacademie-sciences.fr
Biological Activities and Cellular Mechanisms of Melithiazol B
General Biological Spectrum of Melithiazol B
This compound exhibits a significant spectrum of biological activity, most notably its potent antifungal properties. nih.gov The melithiazols, as a group, are recognized as β-methoxyacrylate (MOA) inhibitors. nih.govresearchgate.net This class of compounds is known for its ability to interfere with cellular respiration. nih.gov Research has shown that melithiazols, including this compound, demonstrate high antifungal activity. nih.govresearchgate.net They have also been investigated for other biological activities such as cytotoxic effects. clockss.org
Molecular Mechanism of Action as an Electron Transport Inhibitor
The primary molecular mechanism of this compound's biological activity lies in its function as a potent inhibitor of the mitochondrial electron transport chain. nih.govmdpi.com This inhibition disrupts the process of cellular respiration, which is crucial for energy production in the form of ATP, ultimately leading to cell death. nih.gov
Inhibition of the Cytochrome bc1 Complex (Complex III)
This compound specifically targets the cytochrome bc1 complex, also known as Complex III, a critical component of the respiratory chain. nih.govmdpi.com This enzyme complex catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c. mdpi.comnih.gov By blocking the electron transport within this complex, this compound effectively halts the respiratory process. nih.govresearchgate.net The cytochrome bc1 complex is a well-established target for fungicides, and inhibitors like this compound are of significant interest for their ability to disrupt this essential cellular function. mdpi.comnih.gov The complex consists of three main catalytic subunits: cytochrome b, the Rieske iron-sulfur protein, and cytochrome c1. nih.gov
Specific Binding Site Interactions within the Cytochrome bc1 Complex
This compound, like other β-methoxyacrylate inhibitors, binds to a specific site within the cytochrome bc1 complex known as the ubiquinol oxidation (Qo) site. researchgate.netnih.gov This binding site is located on the cytochrome b subunit. nih.govmdpi.com The interaction of inhibitors at the Qo site prevents the oxidation of ubiquinol, a key step in the electron transport chain. nih.govmdpi.com The binding of melithiazols and related compounds like myxothiazol (B1677603) at the Qo site is distinct from that of other inhibitors like antimycin, which binds at the ubiquinone reduction (Qi) site. researchgate.netd-nb.info This specific interaction at the Qo site displaces ubiquinone and disrupts the normal flow of electrons. nih.govd-nb.info
Impact on NADH Oxidation in Mitochondrial Respiration
A direct consequence of the inhibition of the cytochrome bc1 complex by this compound is the inhibition of NADH oxidation. nih.govclockss.org NADH is a primary electron donor to the electron transport chain, feeding electrons into Complex I (NADH dehydrogenase). mdpi.comnih.gov These electrons are then transferred to ubiquinone, which in turn is oxidized by the cytochrome bc1 complex. researchgate.net By blocking Complex III, this compound causes a "backlog" of reduced components, including NADH, effectively halting their oxidation and the subsequent production of ATP. nih.govmdpi.com Studies using submitochondrial particles have demonstrated that melithiazols directly inhibit the oxidation of NADH. nih.govresearchgate.net
Effects on Cytochrome b Spectrum
The binding of this compound and its analogs to the cytochrome bc1 complex induces a characteristic change in the absorption spectrum of cytochrome b. nih.gov Specifically, it causes a red shift in the reduced spectrum of cytochrome b. nih.govresearchgate.net This spectral shift is a direct indicator of the inhibitor's interaction with the cytochrome b subunit and is a distinct feature of Qo site inhibitors like the melithiazols and myxothiazols. nih.govresearchgate.net This effect is different from the spectral changes induced by Qi site inhibitors such as antimycin. researchgate.net
Antifungal Activities of this compound
This compound demonstrates potent antifungal activity across a range of fungal species. nih.govacs.org As a member of the melithiazol family, its fungicidal action is a direct result of its ability to inhibit mitochondrial respiration. clockss.orgmdpi.com This disruption of the essential energy-producing pathway is lethal to fungal cells. nih.gov The broad-spectrum antifungal activity makes compounds like this compound valuable leads in the development of new antifungal agents. plos.orgfrontiersin.orgmdpi.com
| Antifungal Activity of this compound |
| Target Organism |
| Hansenula anomala |
| Metschnikowia pulcherrima |
| Filamentous Fungi |
This table summarizes the known antifungal activity of this compound against various fungal species, highlighting its high potency. acs.org
Broad-Spectrum Antifungal Efficacy
This compound is a member of the melithiazol group of natural products, which are recognized for their significant and broad-spectrum antifungal properties. nih.govresearchgate.net These compounds are secondary metabolites produced by myxobacteria, such as those from the genera Melittangium, Archangium, and Myxococcus. nih.govclockss.org The antifungal efficacy of this compound and its congeners stems from their potent activity as β-methoxyacrylate (MOA) inhibitors. nih.govmedchemexpress.com
The primary cellular target of this compound is the cytochrome bc1 complex, also known as complex III, a critical component of the mitochondrial respiratory chain in eukaryotes. nih.govmdpi.com By binding to the Qo site of cytochrome b within this complex, this compound effectively blocks electron transport from ubiquinol to cytochrome c. nih.govmdpi.com This interruption of the respiratory chain halts mitochondrial respiration and, consequently, the production of ATP, leading to fungal cell death. This mechanism of action is shared with other well-known antifungal agents like the myxothiazols and strobilurins. nih.govmdpi.com The potent inhibition of NADH oxidation through this mechanism underscores its broad-spectrum activity against a wide range of fungi. nih.govclockss.org
| Attribute | Description | Source |
|---|---|---|
| Compound Class | β-methoxyacrylate (MOA) inhibitor | nih.govmedchemexpress.com |
| Biological Source | Myxobacteria (e.g., Archangium gephyra) | nih.govclockss.org |
| Mechanism of Action | Inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. | nih.govmdpi.com |
| Molecular Target | Binds to the Qo site of Cytochrome b. | mdpi.com |
| Primary Cellular Effect | Blocks electron transport, inhibiting cellular respiration and ATP synthesis. | nih.govhebmu.edu.cn |
Activity Against Specific Fungal and Yeast Species
The broad-spectrum efficacy of this compound is demonstrated through its activity against various fungal and yeast species. Its mechanism of targeting a universally conserved process in eukaryotes, mitochondrial respiration, allows it to affect a wide array of organisms.
Saccharomyces cerevisiae
As a model eukaryotic organism, the yeast Saccharomyces cerevisiae is susceptible to inhibitors of the mitochondrial respiratory chain. While direct minimum inhibitory concentration (MIC) values for this compound against S. cerevisiae are not extensively detailed in the reviewed literature, its established mechanism of action is fundamentally effective against yeast. Studies on related compounds and biological interactions support this. For instance, the structurally related myxobacterial metabolite Haliangicin (B1249031) is known to have potent inhibitory activity against S. cerevisiae. researchgate.net Furthermore, experiments have shown that S. cerevisiae can be protected from the effects of certain antifungal proteins by other molecules, highlighting its vulnerability to agents that disrupt its cellular processes. nih.gov
Aspergillus niger
Aspergillus niger is a common filamentous fungus. Its susceptibility to this compound is anticipated due to the compound's broad-spectrum fungicidal action. While specific studies focusing solely on this compound against A. niger are not prominent, other myxobacterial metabolites have demonstrated growth-inhibitory effects against this fungus. koreascience.kr The universal presence of the cytochrome bc1 complex in the respiratory chain of A. niger makes it a viable target for this compound.
Botrytis cinerea
Botrytis cinerea, a widespread plant pathogenic fungus, is a common target for fungicides. nih.gov The efficacy of this compound against this pathogen is inferred from its mechanism of action, which is shared with strobilurin fungicides known to be effective against B. cinerea. nih.gov For example, synthetic analogs based on the strobilurin scaffold have shown significant activity against B. cinerea, validating the cytochrome bc1 complex as a key target for controlling this pathogen. nih.gov
Phytophthora capsici
Significant antifungal activity has been demonstrated for melithiazols and related compounds against the oomycete Phytophthora capsici, a destructive plant pathogen. clockss.orgclockss.org The structurally similar compound, cystothiazole A, exhibits potent inhibitory activity against P. capsici. clockss.org The total synthesis of this compound was achieved in studies that also investigated these related, highly active compounds, underscoring its relevance and expected efficacy against this pathogen. clockss.org Synthetic diastereomeric mixtures of Melithiazol G, another related compound, were also evaluated and showed activity against P. capsici. clockss.org
Candida albicans
Candida albicans is an opportunistic pathogenic yeast. Melithiazol derivatives have been reported to exhibit antifungal activity against C. albicans. koreascience.kr Myxobacteria from the genus Archangium, from which this compound was isolated, are known to produce a variety of secondary metabolites with potent antimicrobial activities. clockss.orgacs.org Furthermore, related myxobacterial products, such as DKxanthenes, have also shown growth inhibitory action against C. albicans, supporting the potential of this compound as an anti-candida agent. koreascience.kr
| Species | Type | Evidence of this compound Activity | Source |
|---|---|---|---|
| Saccharomyces cerevisiae | Yeast | Inferred from mechanism and activity of related compounds. | researchgate.netnih.gov |
| Aspergillus niger | Fungus | Inferred from broad-spectrum activity and efficacy of related myxobacterial metabolites. | koreascience.kr |
| Botrytis cinerea | Fungus | Inferred from shared mechanism with effective fungicides (strobilurins). | nih.gov |
| Phytophthora capsici | Oomycete | Demonstrated activity of structurally related melithiazols and cystothiazoles. | clockss.orgclockss.org |
| Candida albicans | Yeast | Reported activity of melithiazol derivatives and related myxobacterial compounds. | koreascience.krkoreascience.kracs.org |
Torulopsis glabrata
Cellular Effects and Differential Toxicity
This compound functions as a potent inhibitor of the eukaryotic mitochondrial respiratory chain. acs.orgresearchgate.net Its mechanism of action involves the specific targeting of Complex III, also known as the cytochrome bc1 complex. mdpi.commicrobenotes.com As a β-methoxyacrylate inhibitor, this compound obstructs the electron transport process at this complex. acs.org This inhibition prevents the transfer of electrons from ubiquinol to cytochrome c, a critical step in the generation of the proton gradient required for ATP synthesis through oxidative phosphorylation. mdpi.commicrobenotes.com The inhibitory effect is demonstrated by the low concentration of related melithiazols needed to inhibit NADH oxidation by submitochondrial particles. acs.org
In addition to its antifungal properties, this compound displays significant cytotoxic activity against various eukaryotic cell lines. researchgate.net This broad activity is a characteristic of many myxobacterial metabolites that target fundamental cellular processes like respiration. Studies have shown that this compound and its close analogs are effective against several cancer cell lines. While specific data for this compound can vary, a related compound, Melithiazol D, showed an IC50 value of 50 ng/mL against the mouse L929 cell line. acs.org Furthermore, research on related compounds demonstrated cytotoxicity against human colon tumor (HCT-116) cells. nih.gov The degree of cytotoxicity of these molecules has been observed to correlate with their lipophilicity. core.ac.uk
Table 2: Cytotoxicity Profile of Related Melithiazol Compounds
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| L929 (Mouse Fibroblast) | Melithiazol D | 50 ng/mL | acs.org |
Structure Activity Relationship Sar Studies of Melithiazol B and Analogs
Correlating Structural Features with Cytochrome bc1 Inhibition
The interaction of these inhibitors at the Qo site prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, effectively blocking the respiratory chain. nih.govnih.gov The structural arrangement of Melithiazol B allows it to bind to cytochrome b and displace quinone from the iron-sulfur protein, a key step in its inhibitory mechanism. nih.gov
Influence of Terminal Ester Pharmacophore and Side Chain Modifications
A defining feature of the melithiazols, including this compound, is the methyl ester at the terminus of the β-methoxyacrylate moiety, which contrasts with the amide found in myxothiazol (B1677603) A. mdpi.comresearchgate.net This terminal ester is a critical pharmacophore. SAR studies have demonstrated that compounds retaining this ester group, particularly when paired with a short, polar side-chain, exhibit high antifungal activity. mdpi.com
The nature of the side chain has a profound impact on both activity and toxicity. Melithiazols lack the long, lipophilic heptadienyl side chain characteristic of myxothiazols. mdpi.com This structural difference is a key reason for the significantly lower mammalian toxicity of melithiazols, making them more viable candidates for agrochemical development. mdpi.combohrium.com Modifications to the side chain, therefore, represent a critical strategy for modulating the biological profile of these compounds.
| Compound/Feature | Key Observation | Reference |
| Ester Pharmacophore | Presence of the ester group is associated with high antifungal activity. | mdpi.com |
| Short, Polar Side-Chain | Combination with the ester pharmacophore leads to high antifungal potency. | mdpi.com |
| Absence of Lipophilic Heptadienyl Side Chain | Correlates with greatly reduced mammalian toxicity compared to myxothiazols. | mdpi.com |
Impact of Lipophilicity on Biological Activity
Lipophilicity is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, ultimately affecting its biological activity and toxicity. pensoft.netmdpi.com In the context of this compound and its analogs, lipophilicity plays a pivotal role. mdpi.com
| Lipophilicity Change | Effect on Biological Activity | Reference |
| Decreased Lipophilicity | Significantly decreased cytotoxicity. | mdpi.com |
| Increased Lipophilicity | Potentially faster induction of cytotoxic effects. | rsc.org |
Role of the Beta-Methoxyacrylate Moiety in Activity
The β-methoxyacrylate (MOA) group is the essential pharmacophore of the strobilurin class of fungicides, to which melithiazols are related. nih.govrsc.org This moiety is responsible for binding to the Qo site of the cytochrome bc1 complex. mdpi.com The geometry of the β-methoxyacrylate unit is decisive for biological activity; specifically, the (E)-configuration of the double bond is required for potent inhibition. rsc.orgbiorxiv.org This specific stereochemistry ensures the correct orientation of the molecule within the binding pocket for effective inhibition. The methoxy (B1213986) group itself is also critical, with its methyl group being derived from S-Adenosyl-Methionine during biosynthesis. google.com Any alteration that disrupts the planarity or the electronic properties of the MOA system can lead to a dramatic loss of activity. mdpi.com
Significance of Bithiazole and Thiazolinethiazol Moieties
The heterocyclic core of this compound, a bithiazole system, is not merely a structural linker but an active contributor to its high-affinity binding to the cytochrome bc1 complex. mdpi.com SAR studies comparing various natural products that inhibit the respiratory chain reveal the stringency of this structural requirement. mdpi.com For inhibitors with a C-3 extended β-methoxyacrylate pharmacophore, such as the melithiazols, a bisthiazole or a thiazolinethiazol moiety is indispensable for achieving strong inhibitory activity. mdpi.com
This is clearly illustrated by comparing the potent activity of this compound (IC50 = 18 ng/mL) against the cytochrome bc1 complex with that of fulvuthiacene A, another natural product that contains a terminal β-methoxymethyl acrylate (B77674) moiety but lacks the bithiazole core. Fulvuthiacene A shows no inhibition of NADH oxidation, highlighting the critical role of the bithiazole system in anchoring the inhibitor to the target enzyme. mdpi.com
| Compound | Heterocyclic Moiety | Cytochrome bc1 Inhibition (NADH Oxidation) | Reference |
| This compound | Bithiazole | IC50 = 18 ng/mL | mdpi.com |
| Melithiazol C | Thiazolinethiazol | IC50 = 1600 ng/mL | mdpi.com |
| Fulvuthiacene A | None (lacks the specific heterocyclic system) | No inhibition up to 64,000 ng/mL | mdpi.com |
Stereochemical Impact on Activity (e.g., (6Z)-isomer)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, as it governs the molecule's ability to interact with its biological target. uou.ac.inuou.ac.in For melithiazols, the specific geometry of the double bonds within the molecule is crucial for their inhibitory function. mdpi.com
| Isomer | Activity | Implication | Reference |
| (6Z)-isomer of Melithiazol C | Essentially inactive | The (E)-configuration is critical for biological activity. | mdpi.com |
Development of Improved this compound Derivatives
The favorable toxicological profile of melithiazols compared to myxothiazols, combined with their high antifungal potency, makes them excellent lead structures for the development of novel agricultural fungicides. mdpi.combohrium.com Research efforts have been directed towards synthesizing derivatives of this compound and other melithiazols to explore the SAR and to optimize their properties. mdpi.com These efforts have included the oxidative degradation of myxothiazol A to obtain melithiazol intermediates and derivatives, allowing for the systematic evaluation of their biological activities. mdpi.com
The development of improved derivatives focuses on enhancing antifungal potency, expanding the spectrum of activity, and overcoming potential resistance mechanisms, such as the G143A mutation in the cytochrome b gene. researchgate.net Strategies involve modifying the side chain to balance efficacy and lipophilicity, as well as exploring alternative heterocyclic systems to the bithiazole core, while retaining the essential β-methoxyacrylate pharmacophore. mdpi.comrsc.org The ultimate goal is to generate novel fungicides that are highly effective, have a broad application window, and exhibit minimal environmental and non-target toxicity. bohrium.com
Computational Approaches in this compound SAR (e.g., Molecular Docking, QSAR)
Computational methods are indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR), guiding the design of new analogs, and predicting biological activity. While specific, published computational studies focusing exclusively on this compound are not extensively detailed in the literature, the principles of molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely applied to its molecular target and analogous compounds. nih.govfrontiersin.orgiosrjournals.org this compound is a potent inhibitor of the cytochrome bc1 complex, a critical enzyme in the cellular respiratory chain, making it and its analogs prime candidates for such in silico analysis. mdpi.combohrium.comresearchgate.net
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In the context of this compound, docking studies would simulate its interaction with the Qo binding site of the cytochrome bc1 complex. researchgate.netmdpi.com Myxothiazol, a closely related compound, is known to bind to cytochrome b and displace quinone from the iron-sulfur protein of the bc1 complex. nih.gov Docking simulations for this compound would aim to:
Predict Binding Conformation: Determine the most energetically favorable three-dimensional arrangement of this compound within the Qo pocket.
Identify Key Interactions: Elucidate the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. This information is crucial for understanding the basis of its inhibitory potency.
Rationalize Experimental SAR Data: Provide a molecular basis for why certain structural modifications in this compound analogs either enhance or diminish antifungal activity. For instance, studies on derivatives of this compound have shown that compounds featuring an ester pharmacophore and a short, polar side-chain exhibit high antifungal activity. mdpi.com Docking could reveal how these features optimize contact with the target protein.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.comtaylorfrancis.com A QSAR study for this compound analogs would involve:
Data Set Assembly: Compiling a series of this compound derivatives with their corresponding measured antifungal activities (e.g., IC50 values).
Descriptor Calculation: Quantifying various physicochemical properties (e.g., electronic, steric, and hydrophobic parameters) for each analog.
Model Generation: Using statistical methods to create an equation that correlates the descriptors with biological activity. slideshare.net
Model Validation: Rigorously testing the model's predictive power.
Successful 2D and 3D-QSAR models have been developed for other classes of cytochrome bc1 inhibitors, such as azaaurones and strobilurins, demonstrating the utility of this approach. rsc.orgrsc.org For this compound, a robust QSAR model could predict the antifungal potency of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and saving significant resources.
Research Findings from this compound Analogs
While direct computational studies on this compound are scarce, synthetic efforts and biological testing of its derivatives have provided foundational SAR data that would be essential for building and validating any computational model. mdpi.com The findings highlight the importance of the side-chain and pharmacophore for biological activity.
| Compound/Derivative | Key Structural Features | Observed Antifungal Activity | Observed Cytotoxicity | Reference |
|---|---|---|---|---|
| This compound | Ester pharmacophore, specific side-chain | Baseline activity | Baseline cytotoxicity | mdpi.com |
| Derivative with short polar side-chain | Ester pharmacophore | High | Significantly decreased with lower lipophilicity | mdpi.com |
| Melithiazol C Amide Analog | Amide instead of ester | Inactive | Not specified | mdpi.com |
| Melithiazol C 14-hydroxy derivative | Hydroxylation on the side-chain | Inactive | Not specified | mdpi.com |
| Melithiazol C 14-ethoxy derivative | Ethoxylation on the side-chain | Good | Slightly increased | mdpi.com |
Analytical and Spectroscopic Characterization Methodologies for Melithiazol B
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. jchps.comweebly.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For Melithiazol B, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a comprehensive structural assignment. researchgate.net
Determination of Planar Structure
The planar structure of this compound, which outlines the sequence and connectivity of its atoms, was established primarily through the analysis of ¹H and ¹³C NMR spectra, in conjunction with two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netscielo.org.mx
The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, indicating their local electronic environment and neighboring protons. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. weebly.com HMBC experiments are particularly vital as they show correlations between protons and carbons that are two or three bonds apart, allowing for the assembly of the molecular fragments into a complete planar structure. scielo.org.mx The structures of the melithiazols, including this compound, were established based on such spectroscopic data. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Data for the Bis-thiazole Moiety of a Melithiazol Analog
| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |
| 2 | - | 155.1 |
| 4 | 7.25 (s) | 116.5 |
| 2' | - | 169.8 |
| 4' | 7.80 (s) | 119.2 |
| 5' | - | 149.5 |
This table presents typical chemical shift values for the bis-thiazole core found in melithiazol-type compounds, aiding in the identification of this key structural feature in this compound.
Stereochemical Assignment via NMR
Determining the relative and absolute stereochemistry of a molecule is a more complex challenge that NMR spectroscopy helps to address. For this compound, key stereochemical features include the configuration of stereocenters and the geometry of double bonds.
The geometry of double bonds is typically determined by the magnitude of the vicinal proton-proton coupling constants (³JHH). For instance, a large coupling constant (typically >12 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant (typically <10 Hz) suggests a Z (cis) configuration. In a related compound, mycothiazole, the stereochemistry of a double bond was revised from E to Z based on a re-evaluation of the coupling constant, which was measured as 10.7 Hz. ucsc.edu
The relative configuration of stereocenters can be deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments detect protons that are close in space, providing through-space correlations that help to define the spatial arrangement of substituents. For example, the presence of a NOESY cross-peak between specific protons can establish their cis-relationship. scielo.org.mx The absolute configuration of this compound was ultimately determined through a combination of spectroscopic data and chemical degradation. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govhilarispublisher.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. escholarship.org For this compound, HRMS is used to confirm its molecular formula. tandfonline.com For instance, in the analysis of myxobacterial secondary metabolites, LC-TOF (Liquid Chromatography-Time of Flight) MS has been used to detect this compound as the [M-MeOH+H]⁺ ion. uni-saarland.deamazonaws.com
Table 2: HRMS Data for a this compound Analog
| Ion Type | Calculated m/z | Measured m/z | Δ (ppm) |
| [M+H]⁺ | 439.2279 | 439.2271 | -0.84 |
This table illustrates the high accuracy of HRMS in determining the mass of a molecule, as demonstrated with a diol analog of mycothiazole. ucsc.edu The small difference between the calculated and measured mass confirms the elemental composition.
Tandem Mass Spectrometry Techniques
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically with a fragmentation step in between. msaltd.co.ukdrug-dev.com In a typical MS/MS experiment, a specific precursor ion is selected, fragmented (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed. This process provides valuable information about the structure of the molecule by revealing how it breaks apart. drug-dev.com
MS/MS analysis of this compound can help to identify its characteristic substructures. The fragmentation pattern can confirm the presence of the bis-thiazole core and the side chain, providing data that complements the information obtained from NMR. biorxiv.org For example, analysis of related myxobacterial metabolites has utilized LC-MS/MS to identify specific fractions. jmb.or.kr
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com This technique is particularly powerful for determining the absolute configuration of stereocenters, a task that is often challenging using NMR or MS alone.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum of this compound with that of synthetic standards of known absolute configuration or by applying empirical rules (e.g., for specific chromophores), its absolute stereochemistry can be assigned. researchgate.net For this compound, the CD spectrum showed a maximum at 237 nm (+2.8), which was crucial in establishing its absolute configuration. dntb.gov.ua This method has been successfully applied to determine the absolute configuration of related natural products like melithiazols A and B. researchgate.net
Optical Rotation
Optical rotation is a physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. anton-paar.comanton-paar.com A polarimeter is used to measure the angle by which a chiral substance rotates the plane of polarized light. anton-paar.com The direction and magnitude of this rotation are key indicators of a compound's stereochemistry. The specific rotation, [α], is a standardized value that depends on the wavelength of light used, temperature, solvent, and concentration. anton-paar.com
This compound is a chiral molecule, and its optical activity was confirmed by measuring its specific rotation. The synthetic (+)-Melithiazol B exhibited a specific rotation of [α]D²³ +83.6° (c=0.99, CHCl₃). This value was identical to that of the natural product, which was essential for confirming that the total synthesis had produced the correct enantiomer with the (4R,5S) absolute configuration. clockss.org
Optical Rotation Data for (+)-Melithiazol B
| Parameter | Value | Conditions |
|---|---|---|
| Specific Rotation [α]D²³ | +83.6° | c = 0.99 in CHCl₃ |
Data sourced from Akita et al. (2005). clockss.org
General Principles of X-ray Crystallography for Related Compounds
Note: The numbering follows the user's request.
X-ray crystallography is a definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. polyu.edu.hkwikipedia.org Although a specific crystal structure for this compound itself is not detailed in the referenced literature, the principles of this technique are fundamental to the structural elucidation of complex natural products and related heterocyclic compounds. polyu.edu.hkmdpi.com
The technique is based on the principle of X-ray diffraction. azom.com When a beam of monochromatic X-rays is directed at a single, well-ordered crystal, the electrons in the atoms of the crystal scatter the X-rays. sci-hub.se Because the atoms in a crystal are arranged in a periodic, repeating lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots with varying intensities. wikipedia.orglibretexts.org
For complex molecules like this compound and its relatives, X-ray crystallography provides unambiguous proof of stereochemistry at all chiral centers. The resulting data from a single-crystal X-ray diffraction experiment on a related compound would typically be presented in a standardized format, as shown in the representative table below.
Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal Data | ||
| Formula | Elemental composition of the molecule | C₂₀H₂₀N₄S |
| Crystal System | The symmetry system of the crystal lattice | Triclinic |
| Space Group | The specific symmetry group of the crystal | P-1 |
| Unit Cell Dimensions | ||
| a, b, c [Å] | Lengths of the unit cell axes | a = 5.9308, b = 10.9695, c = 14.7966 |
| α, β, γ [°] | Angles between the unit cell axes | α = 100.50, β = 98.61, γ = 103.81 |
| Volume [ų] | The volume of the unit cell | 900.07 |
| Z | Number of molecules in the unit cell | 4 |
| Data Collection | ||
| Radiation | Type of X-ray source used | MoKα (λ = 0.71073 Å) |
| Temperature [K] | Temperature at which data was collected | 293(2) K |
| Reflections Collected | Total number of diffraction spots measured | 8150 |
| Unique Reflections | Number of independent reflections | 3145 |
| Refinement | ||
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | 0.045 |
This table is a representative example modeled on crystallographic data for complex heterocyclic compounds and does not represent this compound. mdpi.com
Advanced Research Applications and Future Directions for Melithiazol B
Melithiazol B as a Biochemical Probe for Mitochondrial Respiration Studies
This compound is a potent inhibitor of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. mdpi.com This specific mechanism of action makes it an invaluable biochemical probe for investigating the intricacies of mitochondrial respiration. By blocking electron flow at the Qo site of complex III, researchers can study the consequences of respiratory chain inhibition, such as the impact on mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the activation of alternative metabolic pathways. mdpi.comnih.gov
The use of specific inhibitors like this compound allows for the precise dissection of respiratory chain function. Unlike general metabolic poisons, its targeted action helps to isolate the effects stemming directly from complex III inhibition. Respirometric assays, which measure oxygen consumption, are significantly enhanced by the use of such probes, enabling the characterization of mitochondrial toxicants and the screening of compounds that may modulate mitochondrial function. nih.gov The ability of this compound to induce respiratory inhibition provides a controlled method to explore the cellular responses to mitochondrial dysfunction, a state implicated in numerous pathological conditions. nih.govchemrxiv.org
Potential for Biotechnological Production and Engineering
The natural production of this compound by myxobacteria is often low, which limits its availability for extensive research and development. google.com This has spurred significant interest in biotechnological approaches to enhance its production and to create novel, structurally related compounds.
Increasing the yield of this compound from its natural producers, such as strains of Melittangium lichenicola and Myxococcus stipitatus, is a primary goal. researchgate.netmbl.or.kr Classical strain improvement methods, involving mutagenesis followed by random screening and selection, can be employed to isolate overproducing mutants. springernature.commicrobiologyclass.net
Modern approaches focus on optimizing fermentation conditions. This involves a systematic evaluation of various parameters such as nutrient composition, pH, temperature, and aeration. mdpi.comresearchgate.net For instance, studies on Myxococcus stipitatus KYC4013 revealed that the production of putative melithiazol derivatives was highest in a specific culture medium (CYS medium). researchgate.netmbl.or.kr This highlights the critical role of media composition in maximizing metabolite production. Integrating statistical methods like response surface methodology (RSM) can further refine these parameters to achieve optimal yields. researchgate.net
The elucidation of the melithiazol biosynthetic gene cluster has opened the door to powerful genetic engineering strategies. google.commbl.or.krresearchgate.net Melithiazol is synthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. researchgate.netnih.gov This modular nature of the biosynthetic machinery is highly amenable to modification.
By manipulating the genes within this cluster, it is possible to generate novel melithiazol analogs with potentially improved properties. isomerase.co.ukuni-saarland.de Key strategies include:
Module Swapping: Exchanging PKS or NRPS modules or domains to incorporate different building blocks into the melithiazol scaffold. nih.gov
Gene Deletion: Inactivating specific genes to produce biosynthetic intermediates or simplified analogs. mbl.or.kr
Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more genetically tractable or higher-yielding host organism. uni-saarland.de
For example, the gene cluster in M. stipitatus DSM 14675 was identified and found to have a different loading module compared to that in M. lichenicola, which accounts for the different melithiazol derivatives produced by these strains. mbl.or.kr This inherent diversity can be exploited through combinatorial biosynthesis to create a library of new compounds. google.com
Strain Improvement and Fermentation Optimization
Rational Design of Next-Generation Antifungal Agents Inspired by this compound
This compound's potent antifungal activity and its well-defined molecular target make it an excellent starting point for the rational design of new antifungal drugs. mdpi.comresearchgate.net The goal is to develop agents with a broad spectrum of activity, improved pharmacokinetic properties, and lower toxicity. mja.com.aunih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. By synthesizing and testing various derivatives of this compound, researchers can identify the key structural features essential for its antifungal activity. For instance, studies on related compounds have shown that modifications to the side chains can significantly impact both potency and cytotoxicity. mdpi.com The rational design approach aims to optimize these features to enhance therapeutic efficacy. frontiersin.org This strategy has been successfully employed for strobilurins, another class of complex III inhibitors, leading to the development of major agricultural fungicides. mdpi.com
| Design Strategy | Objective | Example Application |
| Pharmacophore Modification | Enhance binding affinity and selectivity for the fungal cytochrome bc1 complex. | Altering the bis-thiazole core or the β-methoxyacrylate moiety. |
| Side-Chain Alteration | Improve solubility, reduce cytotoxicity, and modify the antifungal spectrum. | Synthesizing analogs with shorter or more polar side-chains. mdpi.com |
| Hybrid Compound Synthesis | Combine structural features from different classes of antifungals to overcome resistance. | Fusing the melithiazol pharmacophore with elements of other antifungal agents like azoles. mdpi.comnih.gov |
Exploration of Underexploited Myxobacterial Sources for this compound Analogs
Myxobacteria are recognized as a prolific source of structurally diverse and biologically active secondary metabolites. acs.orghelmholtz-hips.desemanticscholar.org While melithiazols have been isolated from genera like Melittangium, Archangium, and Myxococcus, the vast majority of myxobacterial diversity remains unexplored. researchgate.netmbl.or.kracs.org
Genomic analyses of various myxobacteria reveal a large number of "orphan" biosynthetic gene clusters, whose products are currently unknown. nih.gov This suggests a vast, untapped potential for the discovery of new natural products. uni-saarland.de By targeting underexplored or "unculturable" myxobacteria from unique environments, there is a high probability of finding novel melithiazol analogs with unique structural modifications and potentially superior biological activities. helmholtz-hips.desemanticscholar.org For example, a screening of 207 Myxococcus strains isolated in Korea identified Myxococcus stipitatus KYC4013 as a producer of five distinct antifungal substances predicted to be melithiazol derivatives. mbl.or.kr
Challenges and Opportunities in this compound Research
The path from a promising natural product to a clinical or agricultural product is fraught with challenges. For this compound, these include its low production titers in wild-type strains and the complexity of its chemical synthesis. google.com The potential for cytotoxicity also needs to be carefully managed in the development of therapeutic agents. mdpi.com
However, these challenges are balanced by significant opportunities. The powerful tools of synthetic biology and biosynthetic engineering offer a clear path to overcoming supply issues and generating improved analogs. isomerase.co.ukuni-saarland.de The urgent need for new antifungal agents with novel mechanisms of action, driven by the rise of drug-resistant fungal pathogens, places a high value on scaffolds like this compound. mja.com.aufrontiersin.org Furthermore, the continued exploration of myxobacterial biodiversity promises the discovery of new, naturally optimized analogs that could fast-track the development process. helmholtz-hips.denih.gov The unique mode of action of this compound provides a strong foundation for developing next-generation antifungals that can address critical unmet needs in medicine and agriculture.
Q & A
Basic: What are the key structural features of Melithiazol B, and what experimental methods are used to confirm its identity?
Answer:
this compound is a polyketide-nonribosomal peptide hybrid metabolite produced by myxobacteria. Its structure includes a β-methoxyacrylate pharmacophore, a conserved feature in electron transport chain inhibitors. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For resolving carbon-hydrogen frameworks and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns.
- Comparative Biosynthetic Analysis : Cross-referencing with gene clusters (e.g., PKS/NRPS systems) to validate structural predictions .
New compounds require elemental analysis and purity verification (e.g., HPLC) to distinguish them from known analogs .
Basic: How is the biosynthesis of this compound studied, and what genetic tools are essential for this?
Answer:
Biosynthetic studies rely on genome mining and gene cluster analysis (e.g., identifying PKS/NRPS modules). Key steps:
Gene Knockout/Complementation : Disrupt candidate genes (e.g., methyltransferase genes in Stigmatella aurantiaca) to assess their role in modifying this compound intermediates.
Heterologous Expression : Transfer gene clusters into model organisms (e.g., E. coli) to isolate intermediates.
Isotope Labeling : Track methyl group incorporation using S-adenosyl methionine (SAM) analogs .
Supporting data must include LC-MS traces and genetic sequencing to ensure reproducibility .
Advanced: How can researchers resolve contradictions in proposed biosynthesis pathways of this compound?
Answer: Contradictions often arise from incomplete gene annotation or uncharacterized enzymatic steps. A mixed-methods approach is recommended:
- Quantitative : Compare metabolite yields in wild-type vs. mutant strains using LC-MS quantification.
- Qualitative : Conduct in vitro enzyme assays (e.g., methyltransferase activity assays) to verify substrate specificity .
Triangulate data with phylogenetic analysis of homologous gene clusters (e.g., in Pyxidicoccus fallax) to identify conserved functional domains .
Advanced: What experimental design principles ensure robust ecological or pharmacological studies of this compound?
Answer:
- Hypothesis-Driven Design : For example, test the hypothesis that this compound’s antifungal activity correlates with cytochrome bc1 complex inhibition. Use dose-response assays (IC50 measurements) and chemo-genomic profiling in model fungi.
- Controls : Include negative controls (e.g., ΔPKS strains) and positive controls (e.g., antimycin A).
- Data Validation : Replicate experiments across biological triplicates and use statistical tools (e.g., ANOVA) to assess significance. Raw data must be deposited in repositories per FAIR principles .
Basic: What are the standard protocols for isolating this compound from myxobacterial cultures?
Answer:
Fermentation : Grow strains (e.g., Melittangium lichenicola) in optimized media for 7–14 days.
Extraction : Use solvent partitioning (ethyl acetate/methanol) followed by vacuum liquid chromatography.
Purification : Apply RP-HPLC with UV detection (λ = 254 nm).
Structure Elucidation : Combine NMR (¹H, ¹³C, HSQC, HMBC) and HRMS. Document all steps in lab notebooks with metadata (e.g., solvent ratios, retention times) .
Advanced: How can genomic sequencing improve the discovery of novel this compound analogs?
Answer:
- Long-Read Sequencing : Resolve repetitive regions in PKS/NRPS clusters (e.g., PacBio SMRT).
- Phylogenetic Analysis : Identify understudied myxobacterial clades (e.g., Nannocystineae) with divergent gene clusters.
- CRISPR-Cas9 Editing : Knock in reporter genes (e.g., GFP) to monitor cluster expression under stress conditions .
Validate findings with metabolomic networking (e.g., GNPS) to link gene clusters to metabolite families .
Basic: What ethical and reproducibility standards apply to this compound research?
Answer:
- Data Integrity : Disclose all negative results and conflicting spectra in supplementary materials.
- Method Transparency : Provide step-by-step protocols for critical steps (e.g., gene cluster assembly).
- Ethical Sourcing : Obtain permits for environmental strain collection and comply with Nagoya Protocol guidelines.
Use tools like SciScore to evaluate methodological rigor .
Advanced: How can researchers integrate computational modeling with experimental data to study this compound’s mechanism of action?
Answer:
Molecular Docking : Model this compound’s interaction with cytochrome bc1 using AutoDock Vina.
MD Simulations : Assess binding stability (e.g., RMSD plots) over 100-ns trajectories.
Experimental Validation : Compare computational predictions with surface plasmon resonance (SPR) binding assays.
Publish code and force field parameters in open-access repositories .
Basic: What criteria define a well-formulated research question about this compound’s bioactivity?
Answer:
Use the FINER framework :
- Feasible : “Does this compound inhibit Candida albicans biofilm formation at sub-MIC concentrations?”
- Novel : Focus on understudied targets (e.g., fungal mitochondrial proteases).
- Ethical : Avoid vertebrate models unless justified.
Refine questions via literature reviews and pilot assays .
Advanced: How should researchers address variability in this compound production across bacterial strains?
Answer:
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles to identify regulatory bottlenecks.
- Chemostat Cultivation : Control nutrient gradients to isolate environmental triggers (e.g., phosphate limitation).
- Machine Learning : Train models on historical yield data to predict optimal fermentation conditions.
Report variability metrics (e.g., CV%) and use non-parametric tests for skewed distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
